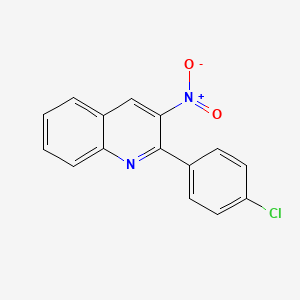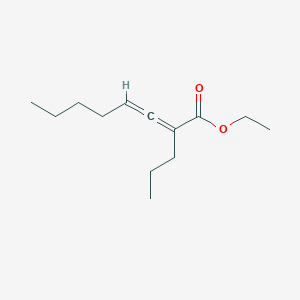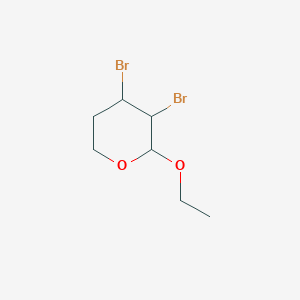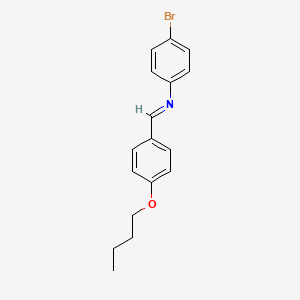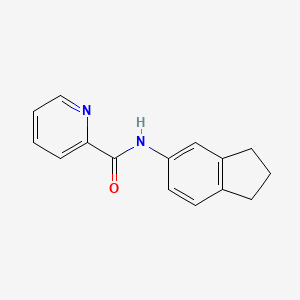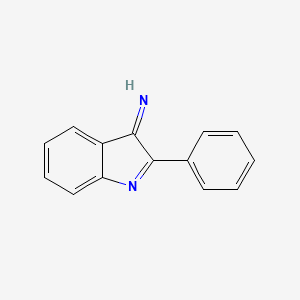![molecular formula C26H31ClN8 B14730848 1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride CAS No. 10605-55-7](/img/structure/B14730848.png)
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzene-1,3-dicarboximidamide, followed by the introduction of N’-ethylcarbamimidoyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-aminophenyl)benzene: Similar structure but lacks the N’-ethylcarbamimidoyl groups.
Benzene-1,3-dicarboximidamide: A precursor in the synthesis of the target compound.
N’-Ethylcarbamimidoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is unique due to its combination of functional groups and structural complexity
Propriétés
Numéro CAS |
10605-55-7 |
|---|---|
Formule moléculaire |
C26H31ClN8 |
Poids moléculaire |
491.0 g/mol |
Nom IUPAC |
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C26H30N8.ClH/c1-3-31-23(27)17-8-12-21(13-9-17)33-25(29)19-6-5-7-20(16-19)26(30)34-22-14-10-18(11-15-22)24(28)32-4-2;/h5-16H,3-4H2,1-2H3,(H2,27,31)(H2,28,32)(H2,29,33)(H2,30,34);1H |
Clé InChI |
KFBJPUXZQQRAQM-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NCC)N)N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


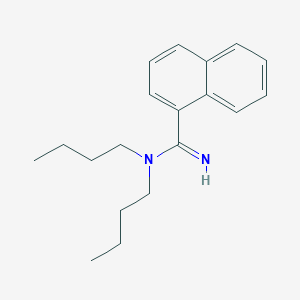

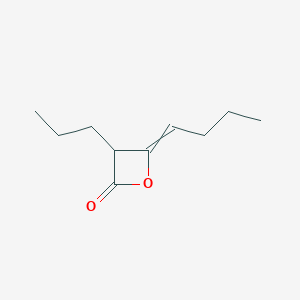
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
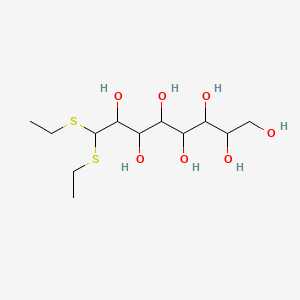
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
